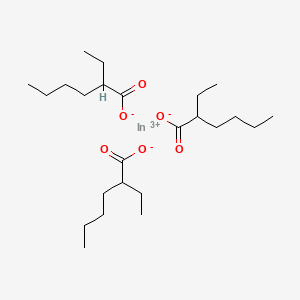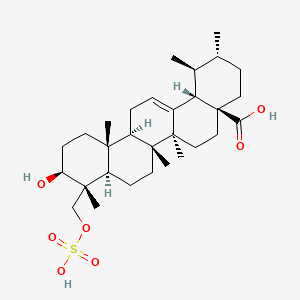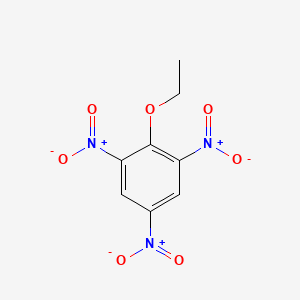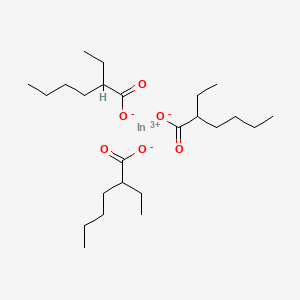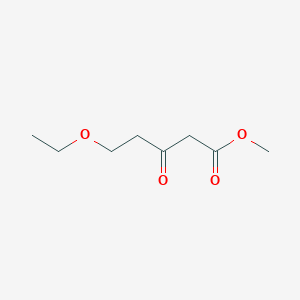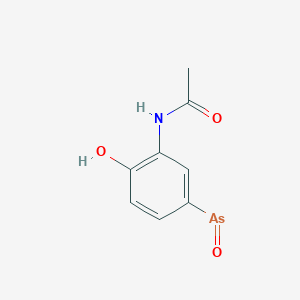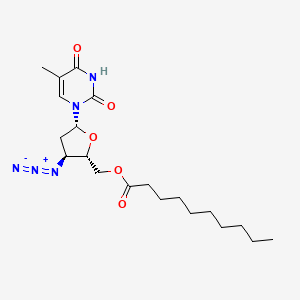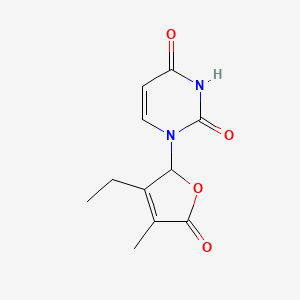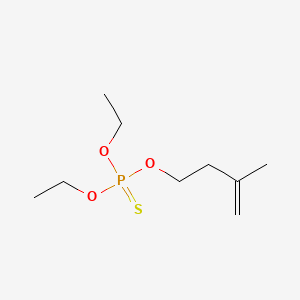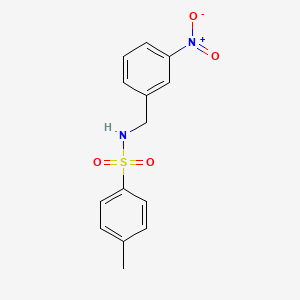![molecular formula C18H20ClNOS B12809513 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS No. 69751-29-7](/img/structure/B12809513.png)
3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 199218 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 199218 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to facilitate the formation of NSC 199218.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 199218 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 199218 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.
Common Reagents and Conditions
The reactions involving NSC 199218 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 199218 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: In biological research, NSC 199218 is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.
Industry: NSC 199218 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of NSC 199218 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: NSC 199218 binds to specific proteins or enzymes, altering their function.
Signal Transduction: The binding of NSC 199218 can trigger a cascade of signaling events within the cell, leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
NSC 199218 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 199219 and NSC 199220 share structural similarities with NSC 199218.
Uniqueness: NSC 199218 is unique in its specific binding affinity and the range of biological effects it can induce, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69751-29-7 |
|---|---|
Formule moléculaire |
C18H20ClNOS |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
InChI |
InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-12-13(19)8-9-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
Clé InChI |
NVKBCYCHADJRMM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



